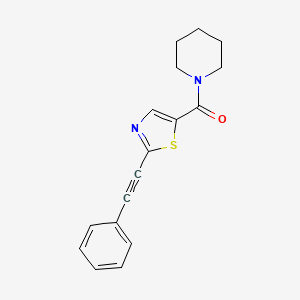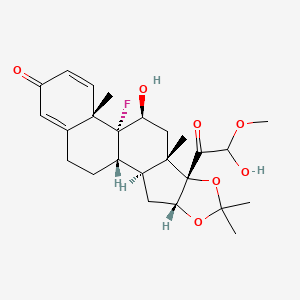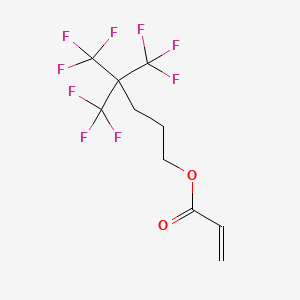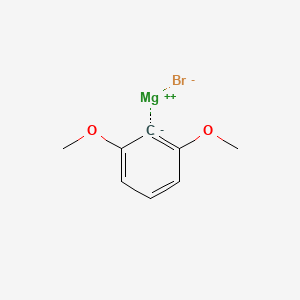
Cyclopentylamine-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. This compound is primarily utilized in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentylamine-d4 can be synthesized through the catalytic hydrogenation of cyclopentanone-d4 in the presence of ammonia. The reaction typically occurs over a nickel catalyst at elevated temperatures and pressures. The process involves the following steps:
- The reaction is carried out at temperatures ranging from 150 to 200°C and pressures around 20 MPa.
Cyclopentanone-d4: is reacted with ammonia.
Nickel catalyst: is used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, ensuring efficient conversion and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentylamine-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclopentanone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane-d4 using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products
Oxidation: Cyclopentanone-d4.
Reduction: Cyclopentane-d4.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopentylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide distinct signals in NMR spectra, making it a valuable internal standard and reference compound.
Mass Spectrometry: this compound is used as a reference compound in mass spectrometry due to its unique mass-to-charge ratio.
Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Organic Synthesis: this compound serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclopentylamine-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals, allowing for precise structural elucidation of complex molecules. In mass spectrometry, the unique mass-to-charge ratio of this compound enables accurate identification and quantification of compounds.
Comparación Con Compuestos Similares
Cyclopentylamine-d4 is compared with other similar compounds to highlight its uniqueness:
Cyclopentylamine: The non-deuterated version of this compound, which lacks the distinct spectroscopic properties provided by deuterium.
Cyclohexylamine: A similar compound with a six-membered ring, which exhibits different chemical and physical properties.
Cyclobutylamine: A compound with a four-membered ring, which has different reactivity and stability compared to this compound.
This compound stands out due to its deuterium content, which imparts unique spectroscopic characteristics and increased stability, making it a valuable tool in various scientific research applications.
Propiedades
Fórmula molecular |
C5H11N |
|---|---|
Peso molecular |
89.17 g/mol |
Nombre IUPAC |
3,3,4,4-tetradeuteriocyclopentan-1-amine |
InChI |
InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2 |
Clave InChI |
NISGSNTVMOOSJQ-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C1(CC(CC1([2H])[2H])N)[2H] |
SMILES canónico |
C1CCC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
![4-amino-5-chloro-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13439691.png)


![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B13439705.png)

![[2-Amino-5-(4-fluorophenyl)-4-[(4-phenyl-1-piperazinyl)methyl]-3-thienyl](4-chlorophenyl)methanone](/img/structure/B13439735.png)




![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)
